Hydrocoerulignone (CAS 612-69-1): Technical Monograph & Assay Profiling
Hydrocoerulignone (CAS 612-69-1): Technical Monograph & Assay Profiling
Executive Summary
Hydrocoerulignone (3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol) is the reduced, leuco-form of the diphenoquinone Coerulignone (Cedriret). Historically identified in the purification of wood vinegar, this redox couple has emerged as a critical diagnostic tool in modern biotechnology and drug development.
Its primary utility lies in the Lytic Polysaccharide Monooxygenase (LPMO) assay , where it serves as a highly sensitive, chromogenic electron donor. For researchers in drug discovery, particularly those targeting fungal pathogens or optimizing biocatalytic enzymes, Hydrocoerulignone provides a robust, quantitative metric for peroxidase and peroxygenase activity.
Part 1: Chemical Architecture & Redox Dynamics
The Hydrocoerulignone/Coerulignone system operates on a reversible two-electron, two-proton redox cycle. This reversibility makes it an ideal probe for monitoring oxidative enzymes.
Physicochemical Profile
| Property | Data |
| CAS Number | 612-69-1 |
| IUPAC Name | 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol |
| Molecular Formula | C₁₆H₁₈O₆ |
| Molecular Weight | 306.31 g/mol |
| Appearance | White to off-white crystalline solid (Reduced) |
| Oxidized Form | Coerulignone (Red/Orange needles) |
| Solubility | Soluble in DMSO, Ethanol, Acetone, Alkaline water; Insoluble in acidic water |
| 469 nm (in phosphate/succinate buffer) | |
| Extinction Coefficient |
The Redox Mechanism
The transition from Hydrocoerulignone to Coerulignone involves the loss of two protons and two electrons, resulting in a quinonoid structure with extended conjugation, responsible for the intense coloration at 469 nm.
Figure 1: The reversible redox cycle between Hydrocoerulignone and Coerulignone. The oxidation step is catalyzed by enzymes (LPMOs, Laccases), while reduction can be achieved chemically.
Part 2: Synthesis & Preparation Protocols[5][6][7]
For laboratory applications, Hydrocoerulignone is often prepared in situ or synthesized from the commercially available precursor 2,6-dimethoxyphenol (2,6-DMP) .
Protocol A: Oxidative Coupling (Synthesis of Coerulignone)
This step generates the oxidized precipitate, Coerulignone, which is the precursor for the hydro- form.
-
Reagents: 2,6-Dimethoxyphenol (10 mM), Hydrogen Peroxide (H₂O₂), Horseradish Peroxidase (HRP) or Laccase.
-
Solvent: 100 mM Sodium Phosphate buffer (pH 6.0).
-
Procedure:
-
Dissolve 2,6-DMP in the buffer.
-
Add catalytic HRP (1 U/mL) and H₂O₂ (100 µM).
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Observation: The solution rapidly turns bright orange/red as Coerulignone forms.
-
Isolation: Coerulignone has low solubility in water and will precipitate. Filter and wash with cold water.
-
Protocol B: Chemical Reduction to Hydrocoerulignone
To obtain the active assay substrate (Hydrocoerulignone), the oxidized precipitate must be reduced.
-
Reagents: Coerulignone (solid), Sodium Dithionite (Na₂S₂O₄).
-
Solvent: Degassed Ethanol or Acetone (to prevent immediate re-oxidation).
-
Procedure:
-
Suspend Coerulignone in ethanol under nitrogen atmosphere.
-
Add excess Sodium Dithionite (solid) slowly while stirring.
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Endpoint: The orange suspension will bleach to a colorless or pale yellow solution, indicating conversion to Hydrocoerulignone.
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Purification: Precipitate by adding degassed water (if using water-miscible solvent) or crystallize.
-
Note: For immediate assay use, many protocols generate Hydrocoerulignone in situ or use a stock solution stabilized with a weak reductant.
-
Part 3: The LPMO Assay (Core Application)
The most significant application of Hydrocoerulignone in modern biochemistry is the spectrophotometric determination of LPMO activity . LPMOs are copper-dependent enzymes crucial for biomass degradation and are emerging drug targets in fungal pathogenesis.
Why Hydrocoerulignone?
Unlike 2,6-DMP, which requires a stoichiometry of 2:1 (substrate:product) to form Coerulignone, Hydrocoerulignone oxidizes with a 1:1 stoichiometry .[1] This provides a direct, sensitive readout of peroxygenase activity.
Detailed Assay Protocol
Objective: Quantify the catalytic rate of an LPMO or Peroxidase.
Reagents:
-
Buffer: 100 mM Sodium Succinate/Phosphate, pH 6.0.[2]
-
Substrate Stock: 10 mM Hydrocoerulignone in DMSO.
-
Co-substrate: 10 mM Hydrogen Peroxide (H₂O₂).
-
Enzyme: Purified LPMO (e.g., Neurospora crassa LPMO9C).
Workflow:
-
Blank Preparation: Mix 980 µL Buffer + 10 µL Substrate Stock. Measure absorbance at 469 nm to establish baseline (should be near zero).
-
Reaction Initiation:
-
Add enzyme (final conc. 1 µM).[2]
-
Add H₂O₂ (final conc. 100 µM).
-
-
Kinetic Measurement:
-
Immediately monitor Absorbance at 469 nm (
of Coerulignone). -
Record for 300 seconds.
-
-
Data Analysis:
-
Calculate the slope (
). -
Convert to activity using the Beer-Lambert Law:
-
Where
and .
-
Figure 2: Step-by-step workflow for the Hydrocoerulignone spectrophotometric assay.
Part 4: Drug Development Context[8][9]
While Hydrocoerulignone is not a therapeutic agent itself, it is a high-value tool compound in the drug discovery pipeline for antimicrobials and industrial enzymes.
High-Throughput Screening (HTS) for Antifungals
Fungal pathogens often rely on LPMOs and other copper-dependent oxidases to breach host barriers (plant cell walls or potentially animal tissue matrices).
-
Strategy: Libraries of small molecules can be screened for their ability to inhibit LPMO activity.
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Readout: A decrease in the rate of Hydrocoerulignone oxidation (less orange color formation) indicates potential enzyme inhibition.
-
Advantage: The high extinction coefficient of Coerulignone makes this assay sensitive enough for microplate formats (384-well), requiring minimal enzyme and compound.
Biocatalyst Engineering
In the synthesis of Active Pharmaceutical Ingredients (APIs), engineered peroxidases are often used for selective oxidations. Hydrocoerulignone serves as a benchmark substrate to:
-
Determine the turnover number (
) of mutant enzymes. -
Assess the stability of enzymes in the presence of organic co-solvents (DMSO, Ethanol) often used in API synthesis.
Part 5: References
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Breslmayr, E. et al. (2018).[2] A fast and sensitive activity assay for lytic polysaccharide monooxygenase. Biotechnology for Biofuels.
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Breslmayr, E. et al. (2019). Improved spectrophotometric assay for lytic polysaccharide monooxygenase. International Journal of Molecular Sciences.
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Frommhagen, M. et al. (2016). Lytic polysaccharide monooxygenases from Myceliophthora thermophila C1 differ in substrate preference and reducing agent specificity. Biotechnology for Biofuels.
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Hernández-Ibáñez, N. et al. (2022). Inhibition of the Peroxygenase Lytic Polysaccharide Monooxygenase by Carboxylic Acids and Amino Acids. International Journal of Molecular Sciences.
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LookChem. (2025). 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol Product Information.
